N,N'-Diacetylchitobiosyl allosamizoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

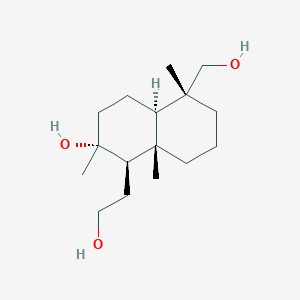

N,N'-Diacetylchitobiosyl allosamizoline: is a complex pseudo-trisaccharide compound known for its potent inhibitory activity against chitinases, enzymes that break down chitin. This compound is particularly significant in the study of insect and fungal biology due to its ability to interfere with chitin metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Diacetylchitobiosyl allosamizoline involves multiple steps, including glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation. The process begins with the preparation of N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate donors. These donors are then used in iterative glycosylation reactions to form the glycosidic bonds .

Industrial Production Methods: While the compound can be synthesized using both solid-phase and liquid-phase methods, the liquid-phase method is preferred for its higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N'-Diacetylchitobiosyl allosamizoline primarily undergoes glycosylation reactions, which are crucial for forming the glycosidic bonds in its structure. It can also participate in catalytic hydrogenation, acetylation, and deacetylation reactions .

Common Reagents and Conditions:

Glycosylation: Trichloroacetimidate donors and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

Acetylation: Acetic anhydride and pyridine.

Deacetylation: Sodium methoxide in methanol.

Major Products: The major product of these reactions is this compound itself, which is formed through the sequential addition of glycosyl units and subsequent modifications .

Scientific Research Applications

N,N'-Diacetylchitobiosyl allosamizoline has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Serves as a potent inhibitor of chitinases, making it valuable in the study of insect and fungal biology.

Medicine: Investigated for its potential use in developing antifungal and insecticidal agents.

Mechanism of Action

N,N'-Diacetylchitobiosyl allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the active site of the enzyme, preventing it from breaking down chitin. This inhibition disrupts the chitin metabolism in insects and fungi, leading to their death or reduced growth .

Comparison with Similar Compounds

Allosamidin: Another potent chitinase inhibitor with a similar structure but different glycosyl units.

N,N’-Diacetyl-beta-chitobiosyl allosamizoline: A closely related compound with slight structural variations.

Uniqueness: N,N'-Diacetylchitobiosyl allosamizoline is unique due to its specific glycosylation pattern and high inhibitory activity against chitinases. Its liquid-phase synthesis method also makes it more efficient to produce compared to similar compounds .

Properties

IUPAC Name |

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWNFWDBQGOKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N4O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869406 |

Source

|

| Record name | 2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)

![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)

![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)